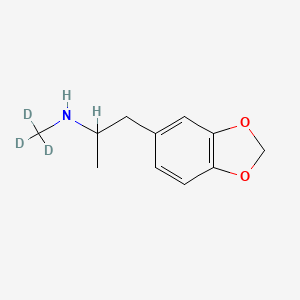
Midomafetamine, (N-methyl-d3)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdma N-methyl-D3, also known as 3,4-methylenedioxymethamphetamine, is a synthetic compound that belongs to the substituted amphetamine class of chemicals. It is widely known for its psychoactive and stimulant properties, often associated with its use in recreational settings. it also has significant scientific and medical research applications, particularly in the field of psychotherapy for conditions such as post-traumatic stress disorder.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-methylenedioxymethamphetamine typically involves the following steps:
Formation of the precursor: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone from safrole.
Reductive amination: The key step involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with methylamine, resulting in the formation of 3,4-methylenedioxymethamphetamine.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of 3,4-methylenedioxymethamphetamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
3,4-methylenedioxymethamphetamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxybenzoic acid.
Reduction: 3,4-methylenedioxyphenyl-2-propanol.
Substitution: Various N-substituted derivatives of 3,4-methylenedioxymethamphetamine
Aplicaciones Científicas De Investigación
3,4-methylenedioxymethamphetamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of substituted amphetamines.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: It is being investigated for its potential therapeutic use in treating post-traumatic stress disorder and anxiety associated with terminal illnesses.
Industry: It is used in the development of analytical methods for detecting and quantifying psychoactive substances
Mecanismo De Acción
The mechanism of action of 3,4-methylenedioxymethamphetamine involves several molecular targets and pathways:
Monoamine Transporters: It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm.
Release of Neurotransmitters: It induces the release of these neurotransmitters by reversing their respective transporters through phosphorylation.
Receptor Agonism: It acts as a weak agonist at serotonin receptors, particularly 5-HT1 and 5-HT2 receptors.
Oxytocin Release: It indirectly stimulates the release of oxytocin, which is associated with its entactogenic effects
Comparación Con Compuestos Similares
3,4-methylenedioxymethamphetamine is unique among its class of compounds due to its specific combination of stimulant and entactogenic effects. Similar compounds include:
3,4-methylenedioxyamphetamine (MDA): Shares similar psychoactive properties but has a different pharmacological profile.
3,4-methylenedioxyethylamphetamine (MDEA): Known for its entactogenic effects but with a shorter duration of action.
Methamphetamine: Primarily a stimulant with less pronounced entactogenic effects compared to 3,4-methylenedioxymethamphetamine
Propiedades
Número CAS |
1005479-80-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
196.26 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/i2D3 |
Clave InChI |
SHXWCVYOXRDMCX-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
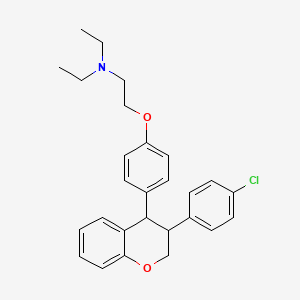
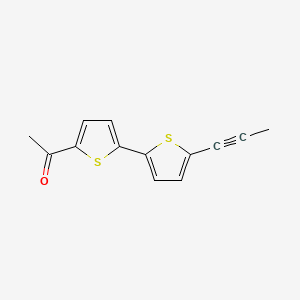
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
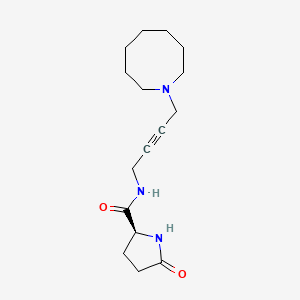


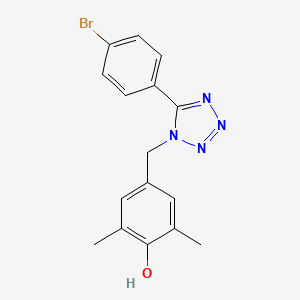

![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)


